Acetoin (3-hydroxybutanone) is a volatile organic compound naturally occurring in various organisms, including bacteria, yeasts, plants, insects, and animals. [] It often serves as a flavor additive in food due to its buttery scent. [] Acetoin holds significant importance in microbial physiology and is a crucial intermediate in the 2,3-butanediol fermentation pathway. []
Synthesis Analysis
Microbial fermentation represents a significant method for acetoin synthesis. [] Several bacterial species, including Bacillus subtilis, Lactococcus lactis, and Enterobacter aerogenes, utilize glucose as the primary carbon source for acetoin production. [, , , ] The synthesis process usually involves a two-step enzymatic reaction:
α-Acetolactate synthase (ALS) catalyzes the condensation of two pyruvate molecules to form α-acetolactate. [, , , ]
α-Acetolactate decarboxylase (ALDC) catalyzes the decarboxylation of α-acetolactate to yield acetoin. [, , , , ]
Medium composition: Carbon and nitrogen sources, along with essential nutrients, impact acetoin production efficiency. [, , ]
Genetic modifications: Metabolic engineering strategies, such as gene overexpression or deletion, can enhance acetoin production in microbial cell factories. [, , , , , ]
Chemical Reactions Analysis
Oxidation: Acetoin can be oxidized to diacetyl by acetoin dehydrogenase. [, , , ] This reaction is important for flavor development in fermented products like yogurt and butter. []
Reduction: Acetoin can be reduced to 2,3-butanediol by acetoin reductase or 2,3-butanediol dehydrogenase. [, , , ] This reaction is part of the 2,3-butanediol fermentation pathway. []
Racemization: Acetoin, a chiral molecule, can undergo racemization under alkaline conditions, leading to an equal mixture of its enantiomers. []
Mechanism of Action
Bacteria: Acetoin production helps bacteria regulate intracellular pH, maintain redox balance, and survive under stress conditions. [, , , ]
Yeast: Acetoin serves as an intermediate metabolite in the synthesis of longer-chain alcohols and esters during fermentation. [, ]
Plants: Acetoin contributes to the aroma profile of fruits and flowers and may play a role in plant defense mechanisms. []
Applications
Microbial physiology: Acetoin production serves as a key indicator in the Voges-Proskauer test, used for differentiating bacterial species. [, , ] Researchers utilize acetoin production to study bacterial metabolism, stress responses, and quorum sensing mechanisms. [, , , , ]
Food science and technology: Acetoin acts as a flavoring agent in various food products, including dairy products, baked goods, and beverages. [, , ]
Biotechnology: Acetoin is a precursor for synthesizing valuable chemicals, such as 2,3-butanediol, a biofuel and platform chemical. [, , , , ]
Environmental science: Acetoin plays a role in the biodegradation of organic pollutants and contributes to the global carbon cycle. []
Future Directions
Metabolic engineering: Further optimization of microbial strains for enhanced acetoin production using cost-effective substrates like lignocellulosic biomass holds potential. [, ]
Biocatalysis: Exploring novel enzymes and engineering existing ones to improve the efficiency and selectivity of acetoin synthesis and its conversion to valuable chemicals is crucial. [, , ]
Synthetic biology: Designing synthetic pathways for acetoin production from renewable resources could lead to sustainable and environmentally friendly production processes. [, ]
Applications beyond food: Investigating the potential applications of acetoin in diverse fields, such as biomedicine and materials science, could open new research avenues. []
Related Compounds
2,3-Butanediol
Relevance: 2,3-Butanediol is a key metabolite directly related to acetoin in the bacterial metabolic pathway. Acetoin can be reversibly converted to 2,3-butanediol by the enzyme 2,3-butanediol dehydrogenase [, , ]. Several studies focus on the co-production of acetoin and 2,3-butanediol through fermentation and biocatalytic processes, highlighting their close metabolic relationship [, , ].
Diacetyl
Relevance: Diacetyl is a precursor and intermediate in the metabolic pathway of acetoin. Acetoin can be produced from pyruvate via the intermediate α-acetolactate, which is then decarboxylated to form acetoin, while diacetyl is another product of α-acetolactate through a different decarboxylation reaction [, , ]. Diacetyl can be reduced to acetoin by the enzyme diacetyl reductase [, ]. The relative concentrations of diacetyl and acetoin contribute to the flavor profile of fermented products like yogurt and cheese [, ].
α-Acetolactate
Relevance: In many bacteria, acetoin is synthesized from pyruvate via the intermediate α-acetolactate [, , ]. This reaction is catalyzed by the enzyme α-acetolactate synthase [, , ]. The α-acetolactate is then decarboxylated to acetoin by the enzyme α-acetolactate decarboxylase [, , ].
Pyruvate
Relevance: Pyruvate is the primary precursor for acetoin biosynthesis in many microorganisms [, , , ]. Several studies emphasize the importance of pyruvate availability and its metabolic flux towards acetoin production in different microbial systems [, , , ].
Acetaldehyde
Relevance: Acetaldehyde is a potential precursor for acetoin synthesis in yeast, but not in bacteria []. Unlike bacteria that primarily utilize pyruvate, some yeast species can condense acetaldehyde with another molecule, such as pyruvate, to produce acetoin [, ]. This distinct pathway highlights differences in acetoin biosynthesis between these microorganisms.
Lactate
Relevance: Lactate can be a significant by-product during bacterial fermentation processes, competing with acetoin production for pyruvate [, ]. In some cases, optimizing fermentation conditions to minimize lactate production can enhance acetoin yields [, ].
Acetate
Relevance: Acetate is often produced alongside acetoin during bacterial fermentation, especially under aerobic conditions [, ]. The balance between acetate and acetoin production can be influenced by factors like oxygen availability and the specific metabolic pathways employed by the microorganism [, ].
Succinate
Relevance: Similar to lactate, succinate can be a by-product during the fermentation process, influencing the yield of acetoin []. Strategies to minimize succinate production are often explored to improve the efficiency of microbial acetoin production [].
Ligustrazine
Relevance: Ligustrazine is a derivative of acetoin produced by some Bacillus species, such as Bacillus subtilis []. This connection suggests that microbial acetoin production could be a potential route for synthesizing ligustrazine and other valuable acetoin derivatives [].
Methylacetoin (3-Hydroxy-3-methyl-2-butanone)
Relevance: Methylacetoin is studied alongside acetoin to understand the enzymatic mechanisms involved in acetoin catabolism [, ]. Due to its structural similarity, methylacetoin can help elucidate the substrate specificity and reaction mechanisms of enzymes like acetoin dehydrogenase [, ].
Poly-β-hydroxybutyrate (PHB)
Relevance: In Bacillus cereus, the production and utilization of acetoin are linked to the metabolism of PHB []. Acetoin can be catabolized to generate acetate, which serves as a precursor for PHB synthesis during sporulation []. This interaction highlights the interconnectedness of different metabolic pathways in bacteria.
Properties
CAS Number
513-86-0
Product Name
Acetoin
IUPAC Name
3-hydroxybutan-2-one
Molecular Formula
C4H8O2
Molecular Weight
88.11 g/mol
InChI
InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3
InChI Key
ROWKJAVDOGWPAT-UHFFFAOYSA-N
SMILES
CC(C(=O)C)O
Solubility
11.35 M 1000 mg/mL at 20 °C Sparingly soluble in ether, petroleum ether Soluble in alcohol, slightly soluble in ether. Miscible with alcohol, propylene glycol; insoluble in vegetable oil Miscible in water. insoluble in vegetable oils; miscible with alcohol, water, propylene glycol
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